molecular formula C19H28N2O2S B2603922 2-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034531-10-5

2-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2603922
CAS No.: 2034531-10-5
M. Wt: 348.51
InChI Key: VHIFEEHCVZDIGC-UHFFFAOYSA-N
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Description

2-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and early-stage pharmaceutical research. This benzamide derivative features a complex molecular architecture that combines a 2-methoxybenzamide group with a piperidine moiety that is further substituted at the 1-position with a tetrahydro-2H-thiopyran ring system. This specific structural motif, incorporating saturated sulfur-containing heterocycles like the tetrahydro-2H-thiopyran group, is frequently explored in the design of compounds for targeted protein degradation and other therapeutic strategies . The integration of the piperidine and thiopyran rings suggests potential for interactions with various biological targets, often leading to enhanced pharmacokinetic properties. Researchers are investigating this compound and its structural analogs as potential modulators of protein function, with applications in the development of novel biochemical probes and therapeutic candidates . The presence of the sulfur atom in the thiopyran ring can influence the molecule's electronic distribution and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions and consult relevant safety data sheets prior to use.

Properties

IUPAC Name

2-methoxy-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2S/c1-23-18-5-3-2-4-17(18)19(22)20-14-15-6-10-21(11-7-15)16-8-12-24-13-9-16/h2-5,15-16H,6-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIFEEHCVZDIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the piperidine and tetrahydrothiopyran intermediates, followed by their coupling with a benzamide derivative.

    Synthesis of Piperidine Intermediate: The piperidine ring can be synthesized through a reductive amination reaction involving a suitable aldehyde and an amine.

    Synthesis of Tetrahydrothiopyran Intermediate: This can be achieved through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.

    Coupling Reaction: The final step involves coupling the piperidine and tetrahydrothiopyran intermediates with a benzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules.

    Industrial Applications: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and benzamide groups are likely involved in hydrogen bonding and hydrophobic interactions with the target, while the piperidine and tetrahydrothiopyran rings provide structural stability and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The target compound’s unique tetrahydro-2H-thiopyran-4-yl substituent is compared below with similar benzamide derivatives:

Simpler Benzamide Derivatives
  • 2-Methoxy-N-(piperidin-4-yl)benzamide hydrochloride (): Lacks the tetrahydrothiopyran group. Molecular weight: 270.76 g/mol. Safety: No GHS classification, suggesting low acute toxicity .
GlyT-1 Inhibitors
  • Merck’s Compound 1 ():
    • Substitution: 4-Phenyl-1-(propylsulfonyl)piperidin-4-yl.
    • Features a sulfonyl group instead of thiopyran.
    • Activity: Potent glycine transporter-1 (GlyT-1) inhibitor, relevant for schizophrenia treatment .
Thieno[2,3-d]Pyrimidine Derivatives ():
  • 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide: Replaces piperidine with a thienopyrimidine heterocycle. Activity: Anti-microbial (bacterial/fungal) .
Piperazine-Based Analog ():
  • N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide :
    • Substitution: Piperazine ring instead of piperidine.
    • Structural impact: Alters basicity and pharmacokinetics .

Comparative Data Table

Compound Name Piperidine/Equivalent Substitution Molecular Weight (g/mol) Biological Activity Key Feature Source
Target Compound Tetrahydro-2H-thiopyran-4-yl ~350 (estimated) Undisclosed Sulfur-containing heterocycle -
2-Methoxy-N-(piperidin-4-yl)benzamide HCl None 270.76 Not classified (GHS) Simpler scaffold
Merck’s GlyT-1 Inhibitor (Compound 1) 4-Phenyl-1-(propylsulfonyl)piperidin-4-yl ~450 (estimated) GlyT-1 inhibition Sulfonyl group
4-Methoxy-N-(thienopyrimidin-2-yl)benzamide Thieno[2,3-d]pyrimidin-2-yl ~400 (estimated) Anti-microbial Thienopyrimidine core
N-Propyl-3-(pyridine-3-sulfonamido)benzamide Sulfonamido group 319.39 Undisclosed Sulfonamide linker

Functional Implications

  • Tetrahydrothiopyran vs.
  • Heterocyclic Replacements: Thienopyrimidine derivatives () exhibit anti-microbial activity, suggesting divergent therapeutic applications compared to piperidine-based benzamides.

Biological Activity

2-Methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Piperidine Intermediate : Synthesized through reductive amination using an aldehyde and an amine.
  • Tetrahydrothiopyran Intermediate : Achieved via hydrogenation of dihydropyran with a catalyst such as Raney nickel.
  • Coupling Reaction : The final product is formed by coupling the piperidine and tetrahydrothiopyran intermediates with a benzamide derivative.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, such as enzymes or receptors. The functional groups (methoxy and benzamide) facilitate hydrogen bonding and hydrophobic interactions, while the structural components (piperidine and tetrahydrothiopyran) provide stability and specificity in binding.

Antiproliferative Activity

Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with methoxy and hydroxy substituents have shown promising results:

CompoundCell LineIC50 (µM)
Compound AMCF-73.1
Compound BHCT1163.7
Compound CHEK 2935.3

These findings suggest that the structural features of this compound may confer similar antiproliferative properties.

Antioxidative Activity

In addition to antiproliferative effects, the compound has been evaluated for its antioxidative capabilities. Compounds derived from similar frameworks demonstrated enhanced antioxidative activity compared to standard antioxidants like butylated hydroxytoluene (BHT).

Case Studies

  • Study on Antiproliferative Activity : A study focused on various N-substituted benzamide derivatives found that introducing methoxy groups significantly improved activity against breast cancer cell lines (IC50 values ranging from 1.2 to 5.3 µM) .
  • Antioxidative Potential : Another research highlighted that methoxy-substituted compounds exhibited strong antioxidative properties, which were confirmed through several spectroscopic methods .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
2-MethoxytetrahydropyranLacks piperidine and benzamide groupsLimited
N-MethylbenzamideSimilar benzamide core; lacks methoxy and piperidine groupsModerate
Tetrahydrothiopyran DerivativesSimilar ring structure; different functional groupsVariable

The combination of functional groups in this compound provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

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